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molecular formula C7H13NO B077942 N-Isopropylmethacrylamide CAS No. 13749-61-6

N-Isopropylmethacrylamide

Cat. No. B077942
M. Wt: 127.18 g/mol
InChI Key: YQIGLEFUZMIVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04228102

Procedure details

200 g of methyl methacrylate and 142 g of isopropylamine were heated at 190° C. for 21/2 hours in a 0.5-liter stirred autoclave (pmax =15 atmospheres). N-isopropyl-methacrylic acid amide was formed in this way in a 32% yield.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6]C)(=O)[C:2]([CH3:4])=[CH2:3].[CH:8]([NH2:11])([CH3:10])[CH3:9]>>[CH:8]([NH:11][C:1](=[O:6])[C:2]([CH3:4])=[CH2:3])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
142 g
Type
reactant
Smiles
C(C)(C)N

Conditions

Stirring
Type
CUSTOM
Details
stirred autoclave (pmax =15 atmospheres)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC(C(=C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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